Dapagliflozin Impurity 1

Description

Properties

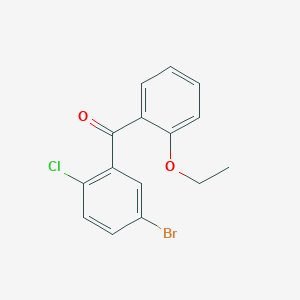

IUPAC Name |

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJBBCGIIGJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Identification, Control, and Analysis of Dapagliflozin Impurity 1

Abstract

This technical guide provides an in-depth examination of Dapagliflozin Impurity 1, a critical process-related impurity encountered during the synthesis of the anti-diabetic active pharmaceutical ingredient (API), Dapagliflozin. As an SGLT2 inhibitor, Dapagliflozin's purity is paramount to its safety and efficacy.[1][2] This document delineates the chemical identity of Impurity 1, elucidates its origin within the synthetic pathway, and presents robust analytical methodologies for its detection, quantification, and characterization. We will detail a validated, stability-indicating chromatographic method, discuss structural elucidation using mass spectrometry and NMR, and outline a comprehensive control strategy aligned with global regulatory standards. This guide is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a thorough understanding of impurity profiling and control for Dapagliflozin.

Introduction to Dapagliflozin and the Imperative of Impurity Profiling

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][3] Its mechanism of action involves reducing the reabsorption of filtered glucose from the renal tubules, thereby increasing urinary glucose excretion and lowering blood glucose levels.[4]

The control of impurities in any API is a mandate dictated by both regulatory agencies and the fundamental principles of patient safety.[1][4] Impurities, even at trace levels, can potentially alter the efficacy, stability, and safety profile of the final drug product.[4] They can arise from numerous sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the drug substance.[1][4][5] Therefore, a comprehensive impurity profile—which documents the identity, source, and acceptable limits of all potential impurities—is a cornerstone of any new drug application and ongoing quality control.[1][6] This guide focuses specifically on this compound, a key process-related impurity that requires stringent control.

Chemical Profile of this compound

This compound is a synthetic precursor or intermediate used in the manufacturing of Dapagliflozin. Its precise chemical identity is crucial for developing specific analytical methods and understanding its formation.

-

Chemical Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[7]

-

CAS Number: 1103738-29-9[7]

-

Molecular Formula: C₁₅H₁₄ClIO

-

Molecular Weight: 388.63 g/mol

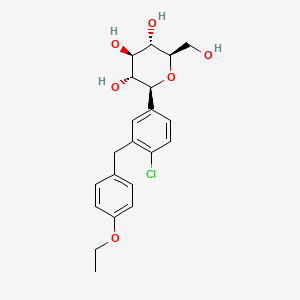

Below is a comparative visualization of the chemical structures of Dapagliflozin and Impurity 1. The structural relationship immediately highlights the role of Impurity 1 as a key building block for the API.

Caption: Role of Impurity 1 in the Dapagliflozin synthesis.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is required to resolve Dapagliflozin from Impurity 1 and other related substances. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the industry-standard technique. [1][8][9]

High-Performance Liquid Chromatography (HPLC) Method

The causality behind this method design is based on the physicochemical properties of Dapagliflozin and its impurities. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. The gradient elution program is essential to ensure adequate separation of early-eluting polar impurities from the main API peak and late-eluting non-polar impurities like Impurity 1, all within a reasonable run time.

Table 1: HPLC Method Parameters for Dapagliflozin Impurity Analysis

| Parameter | Recommended Condition | Rationale |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for aromatic and moderately polar compounds. [9] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water or pH 6.5 Buffer | Controls the ionization state of acidic/basic functional groups for consistent retention. [9][] |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Acetonitrile is a common organic modifier providing good peak shape and elution strength. [4][9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. [9] |

| Detection | UV at 224 nm or 245 nm | Wavelength where Dapagliflozin and related aromatic impurities exhibit strong absorbance. [8][9] |

| Column Temp. | 25°C - 35°C | Ensures reproducible retention times by minimizing temperature fluctuations. [11] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0 | 30 | |

| 20 | 70 | |

| 25 | 90 | |

| 30 | 90 | |

| 32 | 30 | |

| 35 | 30 |

Experimental Protocol: Step-by-Step

-

Standard Preparation: Accurately weigh and dissolve reference standards of Dapagliflozin and this compound in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 1.0 mg/mL for API, 0.0015 mg/mL for impurity).

-

Sample Preparation: Prepare the API sample at the same concentration as the Dapagliflozin standard in the same diluent.

-

System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

-

Analysis: Inject the blank (diluent), the impurity standard, the API standard, and the sample solution.

-

Quantification: Calculate the amount of Impurity 1 in the sample by comparing its peak area to the peak area of the certified reference standard using the formula for external standard quantitation.

Structural Elucidation and Characterization

While HPLC provides quantitative data, definitive identification requires spectroscopic techniques. [5]

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful tool for impurity identification. [1][5]Electrospray ionization (ESI) in positive mode will yield the molecular ion peak [M+H]⁺ for Impurity 1, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm its elemental composition. [12]* Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, the impurity can be isolated using preparative HPLC. [11][13]Subsequent ¹H NMR and ¹³C NMR analysis will provide a complete map of the molecule's structure, confirming the connectivity of atoms and the substitution pattern on the aromatic rings. [4][14]

Caption: Workflow for detection and characterization of impurities.

Regulatory Framework and Control Strategy

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA). [1][15]

Pharmacopeial Standards and Acceptance Criteria

According to ICH Q3A(R2) guidelines, specific thresholds trigger requirements for reporting, identification, and toxicological qualification of impurities in a new drug substance.

Table 2: ICH Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For Dapagliflozin, with a typical maximum daily dose of 10 mg, the 0.15% threshold is generally the limit for any unspecified impurity. Any impurity exceeding this level must be qualified through toxicological studies. Given that Impurity 1 is a process intermediate, its limit is typically set much lower, often at or below the identification threshold of 0.10%. Furthermore, the potential for genotoxicity is a critical concern, and impurities with structural alerts for genotoxicity may have much stricter limits (e.g., based on the Threshold of Toxicological Concern, TTC). [4]

Manufacturing Control Strategy

A robust control strategy is essential to ensure the level of Impurity 1 is consistently minimized in the final API. [1]

-

Starting Material Control: Implement a stringent specification for the purity of this compound if it is used as a starting material or intermediate sourced from a vendor.

-

Process Optimization: Optimize the coupling reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants) to drive the reaction to completion and minimize the level of unreacted Impurity 1. [1]3. In-Process Controls (IPCs): Monitor the consumption of Impurity 1 during the reaction using techniques like HPLC to ensure the reaction is complete before proceeding to the next step.

-

Purification: Develop and validate effective purification steps, such as recrystallization or column chromatography, to efficiently remove any residual Impurity 1 from the crude product. [1]

Toxicological Significance

Any impurity present above the qualification threshold must be assessed for its biological safety. While specific toxicological data for this compound is not widely published, the principles of toxicology assessment apply. Studies would typically include an evaluation of genotoxicity (e.g., Ames test) and general toxicity. One study that evaluated three other dapagliflozin-related impurities found that one of them showed significant damage in cytotoxicity tests at a concentration of 0.5 µM. [8]This highlights the necessity of evaluating each impurity, as structurally similar compounds can have vastly different toxicological profiles.

Conclusion

This compound, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a critical process-related impurity in the synthesis of Dapagliflozin. Its control is a key indicator of a well-understood and robust manufacturing process. This guide has detailed its chemical nature, synthetic origin, and a comprehensive analytical strategy for its control, centered on a validated HPLC method and supported by spectroscopic characterization. By implementing a multi-faceted control strategy encompassing raw material specifications, process optimization, and efficient purification, manufacturers can ensure that the levels of this impurity in the final drug substance are consistently below the stringent limits set by global regulatory authorities, thereby guaranteeing the quality, safety, and efficacy of Dapagliflozin.

References

- Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity.

- ResearchGate. (2025). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation.

- ResearchGate. (2025). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.

- Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers.

- AWS. (n.d.). A review on impurity profiling, degradation studies and bioanalytical methods on anti-diabetic drugs.

- Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.

- Der Pharma Chemica. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach.

- SciSpace. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P.

- ResearchGate. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction.

- Pharmaffiliates. (n.d.). Dapagliflozin-impurities.

- SynZeal. (n.d.). This compound | 1103738-29-9.

- SynThink Research Chemicals. (n.d.). 1-Hydroxy Dapagliflozin Impurity | 461432-27-9.

- BOC Sciences. (n.d.). Dapagliflozin and Impurities.

- ResearchGate. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods.

- Nitrosamines Exchange. (2025). Limits for NDMA in Dapagliflozin+Metformin.

- ResearchGate. (n.d.). Degradation pathways of dapagliflozin (DAPA).

- Google Patents. (n.d.). CN105622357A - Dapagliflozin impurity synthesis method.

- National Institutes of Health. (n.d.). Dapagliflozin.

- ACS Publications. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Retrieved from Organic Process Research & Development.

- Oxford Academic. (2025). Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma.

- Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach.

- BUE Scholar. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and.

- ijpar. (n.d.). RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation.

- PubMed. (n.d.). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.

Sources

- 1. alentris.org [alentris.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1103738-29-9 | SynZeal [synzeal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. fda.gov [fda.gov]

Dapagliflozin Impurity 1 chemical structure and properties

This technical guide provides a comprehensive overview of Dapagliflozin Impurity 1, a known process-related impurity encountered during the synthesis of the anti-diabetic drug, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the impurity's chemical structure, physicochemical properties, synthesis, and analytical considerations.

Introduction: The Critical Role of Impurity Profiling in Dapagliflozin Synthesis

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily used in the management of type 2 diabetes. By inhibiting SGLT2 in the kidneys, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine and thereby lowering blood glucose levels.

As with any active pharmaceutical ingredient (API), the manufacturing process of Dapagliflozin is complex and can result in the formation of various impurities. These impurities can be process-related, arising from starting materials, intermediates, or by-products of side reactions, or they can be degradation products formed during storage.[1] The stringent control of these impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), to ensure the safety, efficacy, and quality of the final drug product.

This guide focuses specifically on This compound , a key process-related impurity that is essential to monitor and control during the synthesis of Dapagliflozin. Understanding its chemical identity, properties, and formation is paramount for developing robust manufacturing processes and analytical methods.

Chemical Identity of this compound

This compound is chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene . It is a synthetic intermediate or by-product and not a degradation product of Dapagliflozin.

-

IUPAC Name: 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene[2]

-

CAS Number: 1103738-29-9[2]

-

Molecular Formula: C₁₅H₁₄ClIO[2]

-

Synonyms: 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene

Chemical Structure:

Caption: Synthetic pathway for this compound.

Role as an Intermediate in Dapagliflozin Synthesis

This impurity is structurally similar to intermediates used in the synthesis of Dapagliflozin. For instance, a common strategy for Dapagliflozin synthesis involves the coupling of a C-aryl glucoside with an aglycone moiety. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, or its bromo-analog, can serve as a precursor to this aglycone portion. Its presence in the final API would indicate an incomplete reaction or inefficient purification of the subsequent synthetic steps.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in the API are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

General HPLC Method for Dapagliflozin and Related Substances

Exemplary HPLC Protocol:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often suitable.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

-

Detection: UV detection is appropriate for this chromophoric impurity. A wavelength in the range of 220-230 nm is likely to provide good sensitivity.

-

Sample Preparation: The Dapagliflozin API sample is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar nature of Dapagliflozin and its impurities makes a C18 stationary phase ideal for retention and separation.

-

Gradient Elution: A gradient is often necessary to resolve impurities with different polarities from the main API peak in a reasonable timeframe.

-

UV Detection: The aromatic rings in the impurity provide strong UV absorbance, making this a sensitive and reliable detection method.

Analytical Workflow

The general workflow for the analysis of this compound in a drug substance sample is depicted below.

Caption: General workflow for HPLC analysis of impurities.

Toxicological Significance and Regulatory Limits

There is no specific toxicological data publicly available for this compound. However, as with all pharmaceutical impurities, its levels must be controlled according to ICH guidelines. The identification threshold for impurities is typically 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g. If the level of an impurity exceeds the qualification threshold, its safety must be justified through toxicological studies.

Conclusion

This compound, chemically known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a significant process-related impurity in the synthesis of Dapagliflozin. Its formation is linked to the synthetic route of the API, and its control is a critical aspect of ensuring the quality and safety of the final drug product. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic origin. While specific spectroscopic and validated analytical data are not widely published, the information presented here, based on available scientific literature and chemical principles, serves as a valuable resource for professionals in the pharmaceutical industry. The development and validation of a specific, sensitive, and accurate analytical method, such as HPLC, are essential for the routine monitoring and control of this impurity in Dapagliflozin API.

References

-

Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Available at: [Link]

-

PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. National Center for Biotechnology Information. Retrieved from: [Link]

-

Impactfactor. (2024). A New Stability Indicating HPLC Method for Related Substances in Dapagliflozin. Available at: [Link]

-

ResearchGate. (2017). Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. Available at: [Link]

-

ResearchGate. (2019). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Available at: [Link]

- Google Patents. (n.d.). CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography).

-

Journal of Advanced Pharmacy Education and Research. (n.d.). Development and Validation of stability-Indicating RP-HPLC method for determination of Dapagliflozin. Retrieved from: [Link]

Sources

Unraveling the Genesis of Dapagliflozin Impurity 1: A Technical Guide to its Formation Pathway

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, a comprehensive understanding of impurity profiles is paramount to ensuring the safety, efficacy, and quality of a drug substance. This technical guide provides an in-depth exploration of the formation pathway of a key process-related impurity in the synthesis of Dapagliflozin, a widely prescribed sodium-glucose co-transporter 2 (SGLT2) inhibitor for the management of type 2 diabetes. The focus of this guide is Dapagliflozin Impurity 1 , chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .

This document will elucidate the synthetic origins of this impurity, its role as a crucial intermediate, and the chemical transformations that lead to its incorporation into the final drug structure. By understanding the causality behind its formation, researchers and drug development professionals can better devise control strategies and ensure the purity of the Dapagliflozin active pharmaceutical ingredient (API).

The Chemical Identity of this compound

This compound is not a degradation product but rather a process-related impurity, meaning its presence is a direct consequence of the synthetic route employed to manufacture Dapagliflozin. Its chemical structure is presented below:

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene |

| CAS Number | 1103738-29-9[1] |

| Molecular Formula | C₁₅H₁₄ClIO |

| Molecular Weight | 388.63 g/mol |

| Classification | Process-Related Impurity (Starting Material/Intermediate) |

The Synthetic Landscape: Formation of the Aglycone Moiety

The formation of this compound is intrinsically linked to the synthesis of the aglycone portion of the Dapagliflozin molecule, which is the C-aryl glucoside. A common strategy for constructing this C-C bond involves the coupling of a protected glucose derivative with a reactive aryl species. This compound serves as a precursor to this reactive aryl species.

The synthesis of this diarylmethane intermediate generally involves a Friedel-Crafts-type reaction followed by reduction. A plausible pathway for the formation of the core structure of Impurity 1 is outlined below:

Friedel-Crafts Acylation

The synthesis often commences with the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a substituted benzoyl chloride, such as 5-bromo-2-chlorobenzoyl chloride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields a benzophenone intermediate.[2]

Reduction of the Benzophenone Intermediate

The resulting diaryl ketone is then reduced to the corresponding diarylmethane. This reduction can be achieved using various reducing agents, with a common method being the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[1]

It is at this stage that the specific halogenation pattern of the impurity is established. While many documented syntheses of Dapagliflozin utilize the bromo-analogue (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene), the use of an iodo-substituted precursor leads to the formation of this compound.

The Core Directive: this compound as a Key Intermediate

The primary role of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (Impurity 1) in the synthesis of Dapagliflozin is to serve as a stable, yet reactive, precursor for the formation of the crucial C-aryl bond. The iodine atom in its structure is particularly well-suited for the generation of an organometallic reagent, which is a cornerstone of this synthetic approach.

A patented method for the preparation of Dapagliflozin explicitly starts with 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[3] The overall synthetic pathway can be dissected into the following key transformations:

Formation of a Grignard Reagent

The journey from Impurity 1 to Dapagliflozin begins with its conversion into a highly reactive organometallic species. This is typically achieved through the formation of a Grignard reagent by reacting the iodo-compound with magnesium metal. The iodine atom is more reactive than the chlorine atom in this context, allowing for the selective formation of the Grignard reagent at the iodinated position.[3]

Coupling with a Protected Glucose Derivative

The newly formed Grignard reagent is a potent nucleophile. The next critical step involves its reaction with a protected glucose derivative, typically a gluconolactone where the hydroxyl groups are protected to prevent unwanted side reactions. A common protecting group strategy involves the use of trimethylsilyl (TMS) ethers.

The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the gluconolactone, leading to the formation of a lactol intermediate.

Reduction and Deprotection to Yield Dapagliflozin

The resulting lactol is then subjected to a reduction step to remove the anomeric hydroxyl group and form the desired C-glycoside. This is often accomplished using a reducing agent such as triethylsilane in the presence of a Lewis acid.

Finally, the protecting groups on the glucose moiety are removed (deprotection) under appropriate conditions, such as hydrolysis, to yield Dapagliflozin. Some synthetic variations may involve acetylation of the hydroxyl groups after the coupling reaction, followed by deacetylation in the final step.[4]

Sources

An In-depth Technical Guide to Dapagliflozin Impurity 1: Identification, Control, and Analysis

Introduction: The Critical Role of Impurity Profiling in Dapagliflozin Development

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a cornerstone in the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease.[1][2][3] The synthesis of such a complex active pharmaceutical ingredient (API) is a multi-step process. During production and storage, various related substances, known as impurities, can emerge from starting materials, intermediates, by-products of side reactions, or degradation of the final compound.[2][4]

Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), impose stringent guidelines on the levels of these impurities to ensure the safety, efficacy, and quality of the final drug product.[4] Therefore, a comprehensive understanding of each impurity's identity, origin, and analytical control is not merely a regulatory hurdle but a fundamental aspect of drug development and manufacturing.

This technical guide provides an in-depth examination of a key process-related impurity, Dapagliflozin Impurity 1. We will detail its definitive chemical identity, discuss its analytical determination with field-proven methodologies, and contextualize its importance within the broader framework of pharmaceutical quality control. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical integrity.

Part 1: Core Identification of this compound

The unambiguous identification of any impurity is the first step in establishing a robust control strategy. This compound is a known process-related impurity that is critical to monitor during the synthesis of the Dapagliflozin API.

Nomenclature: The chemically correct name for this impurity is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[5]

CAS Number: The Chemical Abstracts Service has assigned the unique identifier 1103738-29-9 to this compound.[5]

Based on its structure, it is evident that this impurity is not a degradation product of Dapagliflozin but rather a key intermediate or a substance derived from the starting materials used in the API's synthesis. Its structure lacks the C-glucoside moiety characteristic of the final Dapagliflozin molecule.[2] Effective control of this impurity relies on optimizing the synthetic steps and purification processes to ensure its removal or reduction to acceptable levels in the final API.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. This information is vital for the development of analytical methods and for its synthesis as a reference standard.

| Property | Value | Source(s) |

| CAS Number | 1103738-29-9 | [5] |

| Chemical Name | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | [5] |

| Molecular Formula | C₁₅H₁₄ClIO | [5] |

| Molecular Weight | 372.63 g/mol | |

| Typical Status | Process-Related Impurity / Intermediate | [2][4] |

Part 2: Analytical Control and Methodologies

The accurate detection and quantification of this compound are paramount for quality control (QC) and for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[3][5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose, offering high sensitivity and resolution.[6][7]

Recommended Analytical Workflow: A Self-Validating System

The causality behind the selection of this workflow is based on achieving robust separation of the main API peak from its related impurities, ensuring specificity and accuracy. The use of a phenyl stationary phase, for example, offers unique selectivity through pi-pi interactions, which can be advantageous for separating aromatic compounds like Dapagliflozin and its precursors.

Caption: UPLC workflow for the quantification of this compound.

Detailed Experimental Protocol (UPLC)

This protocol is a synthesized representation based on validated methods for Dapagliflozin and its impurities.[6] It is designed to be a self-validating system, where the specificity and performance are confirmed through rigorous validation as per International Council for Harmonisation (ICH) guidelines.

1. Instrumentation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended for optimal resolution and sensitivity.[6]

2. Chromatographic Conditions:

-

Column: Zorbax Phenyl, 50 x 3.0 mm, 1.8 µm particle size.[6]

-

Rationale: The phenyl stationary phase provides alternative selectivity to traditional C18 columns, which is often beneficial for resolving structurally similar aromatic compounds.

-

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).[6]

-

Rationale: This composition provides sufficient eluotropic strength to elute the compounds in a reasonable time while maintaining good separation. Isocratic mode simplifies the method and enhances reproducibility.

-

-

Flow Rate: 0.1 mL/min.[6]

-

Column Temperature: 25 °C.[6]

-

Detection Wavelength: 230 nm.[6]

-

Rationale: This wavelength offers a good chromophoric response for both Dapagliflozin and its related impurities, allowing for sensitive detection.

-

-

Injection Volume: 2 µL.[6]

3. Preparation of Solutions:

-

Diluent: Acetonitrile and Water (50:50, v/v).

-

Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 10 µg/mL.

-

Sample Solution: Prepare the Dapagliflozin API sample solution at a concentration where the expected impurity level falls within the linear range of the method (e.g., 50 µg/mL of Dapagliflozin, which would correspond to 0.05 µg/mL for a 0.1% impurity level).[6]

4. Method Validation:

-

The method must be validated according to ICH guidelines to demonstrate its suitability.[6]

-

Specificity: Forced degradation studies should be performed (acid, base, oxidation, thermal, photolytic) to ensure the peak for Impurity 1 is free from interference from degradants.

-

Linearity: Establish linearity across a range of concentrations (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of >0.99 is expected.[6]

-

Accuracy & Precision: Assessed by analyzing samples spiked with known amounts of the impurity at different levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined to ensure the method is sensitive enough to detect and quantify the impurity at levels required by regulatory standards.

-

Part 3: Impact and Regulatory Considerations

The control of any pharmaceutical impurity is directly linked to patient safety. While specific toxicological data for this compound is not widely published in public literature, regulatory guidelines provide a framework for managing unknown or unspecified impurities.[4] The qualification of an impurity is required if it is present at levels exceeding the identification threshold defined by ICH Q3A/B guidelines.

Reference standards for impurities like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene are indispensable for several key activities in pharmaceutical development:

-

Analytical Method Development and Validation: To confirm the identity and accuracy of the analytical procedure.[5]

-

Quality Control (QC): For routine testing of API batches to ensure they meet the established specifications.[3]

-

Stability Studies: To monitor for the appearance or increase of impurities over time.[3]

The presence of this specific impurity above the acceptance limit would indicate a potential deviation or lack of control in the manufacturing process, necessitating an investigation and corrective actions.

Conclusion

This compound, identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9), is a critical process-related impurity in the synthesis of Dapagliflozin. Its effective control is a testament to a well-understood and robust manufacturing process. The implementation of a validated, high-sensitivity analytical method, such as the UPLC protocol detailed herein, is fundamental to ensuring that each batch of Dapagliflozin API meets the stringent purity requirements set forth by global regulatory agencies. This commitment to analytical excellence and process control is the bedrock upon which the safety and efficacy of modern pharmaceuticals are built.

References

-

SynZeal. (n.d.). This compound | 1103738-29-9. Retrieved from SynZeal Inc.[5]

-

de Oliveira, A. M., et al. (2023). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Source not fully available, but methodology details are referenced].[6]

-

Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from Alentris Research.[4]

-

Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd.[1]

-

Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma.[2]

-

SynThink Research Chemicals. (n.d.). 1-Hydroxy Dapagliflozin Impurity | 461432-27-9. Retrieved from SynThink Research Chemicals.[8]

-

Al-Saeed, M. H., et al. (2022). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using Coupled Preparative Chromatography and LC/MS Techniques. Baghdad Journal of Science.[9]

-

Patel, P., & Captain, A. D. (2021). A Review on Analytical Methods of Dapagliflozin: An Update. ResearchGate.[7]

-

Simson Pharma Limited. (n.d.). This compound | CAS No- 1103738-29-9. Retrieved from Simson Pharma Limited.

-

SynZeal. (n.d.). Dapagliflozin Impurities. Retrieved from SynZeal Inc.[3]

-

Mathews Open Access Journals. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews J Pharma Sci.[10]

-

Google Patents. (n.d.). CN108314613B - Preparation method of dapagliflozin isomer impurity I. Retrieved from Google Patents.[11]

-

Der Pharma Chemica. (2025). A Review on Evolution in Triglyceride Determination. Der Pharma Chemica.[12]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. [Source details incomplete in search result].[13]

-

Acanthus Research. (n.d.). This compound. Retrieved from Acanthus Research Inc.[14]

-

SynThink Research Chemicals. (n.d.). Dapagliflozin EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals.[15]

-

IOSR Journal of Pharmacy. (2019). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation. iosrphr.org.[16]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Dapagliflozin Impurities | SynZeal [synzeal.com]

- 4. alentris.org [alentris.org]

- 5. This compound | 1103738-29-9 | SynZeal [synzeal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. scispace.com [scispace.com]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

- 11. CN108314613B - Preparation method of dapagliflozin isomer impurity I - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijarmps.org [ijarmps.org]

- 14. This compound - Acanthus Research [acanthusresearch.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. iosrphr.org [iosrphr.org]

An In-depth Technical Guide to the Physicochemical Properties of Dapagliflozin Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of a key process-related impurity of Dapagliflozin, identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This document delves into the structural and physicochemical characteristics of Dapagliflozin Impurity 1, offering a foundational understanding for researchers and analytical scientists. Furthermore, it outlines detailed methodologies for its characterization and control, underpinned by established scientific principles and regulatory guidelines.

Introduction: The Imperative of Impurity Profiling in Drug Development

The therapeutic efficacy and safety of a pharmaceutical drug product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). During the synthesis and storage of an API, various impurities can emerge, including starting materials, byproducts, intermediates, and degradation products.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[2]

Dapagliflozin, a cornerstone in the treatment of type 2 diabetes, is synthesized through a multi-step chemical process. This process, like any complex organic synthesis, can lead to the formation of process-related impurities. One such impurity, designated here as this compound, has been identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[3][4] This compound is a critical intermediate in some synthetic routes of Dapagliflozin.[3][4] A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods for its detection and quantification, thereby ensuring the quality and consistency of the Dapagliflozin API.

This guide will provide an in-depth exploration of the known physicochemical properties of this compound, followed by a detailed discussion of the analytical techniques and protocols essential for its characterization and control.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an impurity is the bedrock upon which effective analytical methods are built. These properties dictate the choice of analytical techniques, inform method development parameters, and aid in the structural elucidation of unknown impurities.

Chemical Structure and Identity

-

Chemical Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[3]

-

CAS Number: 1103738-29-9[3]

-

Molecular Formula: C₁₅H₁₄ClIO[3]

-

Molecular Weight: 372.63 g/mol [3]

The molecular structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene).

Figure 1: Chemical Structure of this compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene).

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and predictive models.

| Property | Value | Source(s) |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 62 - 64 °C | [3] |

| Boiling Point (Predicted) | 411.2 ± 40.0 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | Not readily ionizable under physiological pH | |

| LogP (Predicted) | 5.5 | [5] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Analytical Characterization of this compound

The definitive identification and quantification of any impurity require a suite of analytical techniques. The selection of these techniques is guided by the physicochemical properties outlined above.

Chromatographic Analysis: The Cornerstone of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of impurities in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[6]

A robust HPLC method for the analysis of Dapagliflozin and its impurities should be able to separate the main component from all potential impurities with adequate resolution. Given the non-polar nature of this compound (predicted LogP of 5.5), a reversed-phase HPLC (RP-HPLC) method is the logical choice. A C18 or C8 stationary phase is typically effective for separating compounds of this polarity. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to achieve the desired separation.

The following protocol is a representative RP-HPLC method that can be adapted and validated for the routine analysis of this compound, in accordance with ICH Q2(R1) guidelines.[7][8]

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 40 15 70 20 70 22 40 | 25 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the Dapagliflozin API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Prepare a standard solution of this compound in the same diluent at a known concentration (e.g., 1 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

This method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[7]

Spectroscopic Characterization: Unveiling the Molecular Structure

While chromatography provides quantitative data, spectroscopic techniques are indispensable for the structural elucidation of impurities.

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the identification of impurities. The mass spectrometer provides crucial information about the molecular weight of the impurity, which can be used to confirm its identity. For this compound, the expected monoisotopic mass is 371.97779 Da.[5]

Forced Degradation Studies: Understanding Impurity Formation

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to ensure the stability-indicating nature of the analytical methods.[9] Dapagliflozin has been shown to be susceptible to degradation under certain stress conditions. While this compound is a process-related impurity, understanding its stability is also important.

The following diagram illustrates a typical workflow for forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Framework for Control

This technical guide has provided a detailed overview of the physicochemical properties of this compound (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) and has outlined a systematic approach for its analytical characterization. A thorough understanding of this impurity is not merely an academic exercise but a regulatory and safety necessity. The methodologies described herein provide a robust framework for drug development professionals to establish effective control strategies for this and other process-related impurities. By integrating this knowledge into the drug development lifecycle, from process optimization to routine quality control, the safety, efficacy, and quality of Dapagliflozin can be consistently assured.

References

-

PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from [Link]

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Grace, A. N., et al. (2019). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 447-453.

- Journal of Pharmaceutical Negative Results. (2022). RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation.

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2021). Analytical Method Development and Validation of Dapagliflozin By RP-HPLC Method In Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 123-129.

-

Therapeutic Goods Administration. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]

-

Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. database.ich.org [database.ich.org]

- 3. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1103738-29-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. lejan-team.com [lejan-team.com]

A Technical Guide to the Spectroscopic Characterization of Dapagliflozin Impurity 1

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the meticulous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of patient safety and product efficacy. For a potent and selective SGLT2 inhibitor like Dapagliflozin, understanding its impurity profile is paramount. Impurities can arise from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[1][2] This guide provides an in-depth technical analysis of the spectroscopic data pertinent to a known process-related impurity of Dapagliflozin, designated as Dapagliflozin Impurity 1.

This compound has been identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .[3] This document serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals, offering a detailed elucidation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics. The insights herein are foundational for developing robust analytical methods for impurity detection, quantification, and control in Dapagliflozin drug substance and product.

Structural Elucidation of this compound

A foundational understanding of the impurity's structure is critical for the interpretation of its spectroscopic data. Below are the structures of Dapagliflozin and this compound for comparative analysis.

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocol: LC-MS

A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is typically employed for the separation and detection of pharmaceutical impurities. [2]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common choice. * Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for this type of molecule.

-

Scan Range: A scan range of m/z 50-500 would be appropriate to capture the parent ion and expected fragments.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (CH₂, CH₃) | 2980 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-O (Ether) | 1260 - 1000 | Stretch |

| C-Cl | 800 - 600 | Stretch |

| C-I | 600 - 500 | Stretch |

Note: These are predicted ranges and actual values may vary.

Experimental Protocol: FTIR

Fourier-transform infrared (FTIR) spectroscopy is the standard method for obtaining an IR spectrum.

-

Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectrometer: A benchtop FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and the peak positions identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the aromatic, benzylic, and ethoxy protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (on iodo-chloro-benzene ring) | 7.0 - 7.6 | m | 3H |

| Aromatic-H (on ethoxy-benzene ring) | 6.8 - 7.2 | m | 4H |

| -O-CH₂- (ethoxy) | ~4.0 | q | 2H |

| -CH₂- (benzylic) | ~4.0 | s | 2H |

| -CH₃ (ethoxy) | ~1.4 | t | 3H |

Note: Predicted chemical shifts are based on standard values and may be influenced by the specific electronic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 114 - 138 |

| Aromatic C-C (quaternary) | 130 - 145 |

| Aromatic C-I | 90 - 95 |

| -O-CH₂- (ethoxy) | 60 - 65 |

| -CH₂- (benzylic) | 35 - 40 |

| -CH₃ (ethoxy) | 14 - 16 |

Note: The carbon attached to iodine is expected to be significantly shielded due to the "heavy atom effect".[4]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrated Analytical Workflow

The comprehensive characterization of this compound requires an integrated approach, utilizing the strengths of each spectroscopic technique in a logical sequence.

Caption: A typical workflow for the structural elucidation of a pharmaceutical impurity.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of this compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. By leveraging the complementary information from MS, IR, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented herein serve as a valuable resource for analytical scientists tasked with the critical role of ensuring the purity, safety, and quality of Dapagliflozin. The principles and methodologies outlined are broadly applicable to the characterization of other pharmaceutical impurities, underscoring the universal importance of rigorous analytical science in drug development.

References

- SynZeal. (n.d.). This compound.

- Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities.

- Smolecule. (n.d.). 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene.

- PubChem. (n.d.). 1-Chloro-4-iodobenzene.

- Jay Finechem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

- Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity.

- Ismail, A., Alahmad, Y., & Haroun, M. f. (2022). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Baghdad Science Journal.

- PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

- CPHI Online. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4iodobenzene.

- Lead Sciences. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

- ChemicalBook. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene synthesis.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- ChemicalBook. (n.d.). Iodobenzene(591-50-4) 13C NMR spectrum.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of process-related impurities in the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. As an active pharmaceutical ingredient (API), ensuring the purity of dapagliflozin is paramount to its safety and efficacy. This document delves into the common synthetic routes of dapagliflozin, elucidating the potential origins of process-related impurities, including unreacted starting materials, intermediates, and byproducts. Furthermore, it details the state-of-the-art analytical methodologies, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, that are instrumental in the detection, isolation, and structural elucidation of these impurities. A significant emphasis is placed on the principles of forced degradation studies as a predictive tool for potential degradants. This guide is designed to be a practical resource for scientists and researchers in the pharmaceutical industry, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, all within the framework of regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Purity in Dapagliflozin

Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus, and has also shown benefits in patients with heart failure and chronic kidney disease.[1] The chemical structure of dapagliflozin is (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[2] The intricate multi-step synthesis required to produce this complex molecule invariably presents challenges in maintaining its purity. The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[3]

Process-related impurities are unwanted chemicals that arise during the manufacturing process of the API.[4] These can be broadly categorized as:

-

Starting Materials and Intermediates: Residual, unreacted starting materials or intermediates that are carried through the synthetic steps.

-

Byproducts: Formed from side reactions that compete with the main reaction.

-

Reagents, Ligands, and Catalysts: Any other chemical entities used in the synthesis that are not completely removed.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of impurities in new drug substances, as outlined in the ICH Q3A(R2) guideline.[5][] This necessitates the development of robust analytical methods for the identification, quantification, and control of any process-related impurities.

Unraveling the Synthetic Landscape: Origins of Dapagliflozin Impurities

A thorough understanding of the synthetic route is the cornerstone of predicting and identifying potential process-related impurities. Several synthetic strategies for dapagliflozin have been reported, a common approach of which is highlighted below to illustrate the potential for impurity formation.

A prevalent synthetic route involves the coupling of a protected glucose derivative with an aryl aglycone.[7][8] A key starting material for the aglycone portion is often 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[2]

Illustrative Synthetic Pathway and Potential Impurities:

Caption: Origin of Process-Related Impurities in a General Dapagliflozin Synthesis.

Causality of Impurity Formation:

-

Unreacted Starting Materials: Incomplete conversion of starting materials like 5-bromo-2-chloro-4'-ethoxydiphenylmethane can lead to their presence in the final API if not adequately purged in downstream processing.

-

Side-Reaction Byproducts: The formation of the organometallic intermediate is a critical step. Side reactions, such as homo-coupling of the aryl halide, can occur, leading to dimeric impurities.

-

Stereoisomers: The stereochemistry of the glycosidic bond is crucial for the pharmacological activity of dapagliflozin. The desired product is the β-anomer. Incomplete stereoselectivity during the reduction of the lactol intermediate can result in the formation of the α-anomer as a process-related impurity.

-

Degradation Products: The dapagliflozin molecule can be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation), leading to the formation of degradation products.

Analytical Arsenal: Methodologies for Impurity Identification

A multi-pronged analytical approach is essential for the comprehensive identification and characterization of dapagliflozin impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for the separation and quantification of dapagliflozin and its related substances.[1] The choice of column, mobile phase, and detector is critical for achieving the desired resolution and sensitivity.

Typical HPLC/UPLC Method Parameters:

| Parameter | Typical Value/Choice | Rationale |

| Column | Reversed-phase C18 or Phenyl (e.g., Zorbax phenyl, Hypersil BDS C18) | Provides good retention and separation for the moderately non-polar dapagliflozin and its impurities. Phenyl columns can offer alternative selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile and water/buffer (e.g., phosphate buffer) with gradient elution | A gradient of organic solvent (acetonitrile) allows for the elution of impurities with a wide range of polarities. Buffers are used to control the pH and improve peak shape. |

| Detection | UV/PDA at ~224-245 nm | The aromatic rings in dapagliflozin and its related impurities provide strong UV absorbance in this range, enabling sensitive detection. A Photodiode Array (PDA) detector is invaluable for assessing peak purity. |

| Flow Rate | 0.1 - 1.0 mL/min | Optimized for the specific column dimensions and particle size to achieve efficient separation. |

Experimental Protocol: A Self-Validating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method that can be validated according to ICH guidelines.[1]

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve dapagliflozin reference standard in a suitable diluent (e.g., methanol) to a known concentration.

-

Sample Solution: Dissolve the dapagliflozin API sample in the diluent to the same nominal concentration as the standard solution.

-

Spiked Sample Solution: Prepare a sample solution spiked with known process-related impurities and degradation products to demonstrate specificity and resolution.

-

-

Chromatographic System:

-

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Phosphate buffer (pH 6.5)

-

Mobile Phase B: Acetonitrile:Water (90:10 v/v)

-

Gradient Program: A time-based program that varies the proportion of Mobile Phase B to elute all components of interest.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 35°C)

-

Detection Wavelength: 245 nm

-

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Inject the diluent, standard solution, sample solution, and spiked sample solution. The method is specific if the dapagliflozin peak is well-resolved from all impurities and there are no interfering peaks from the diluent.

-

Linearity: Analyze a series of solutions with varying concentrations of dapagliflozin and its impurities. The method is linear if the peak area response is directly proportional to the concentration.

-

Accuracy: Analyze samples with known amounts of added impurities (spiking). The method is accurate if the recovery of the impurities is within an acceptable range (typically 80-120%).

-

Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The method is precise if the relative standard deviation (RSD) of the results is low.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method is robust if it remains unaffected by small, deliberate variations in the parameters.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the structural elucidation of unknown impurities. It provides molecular weight information, which is a critical piece of the puzzle in identifying a compound.

Workflow for LC-MS Based Impurity Identification:

Caption: A typical workflow for impurity identification using LC-MS.

Data Interpretation: The mass spectrum of an impurity provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable clues about the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the definitive structural characterization of isolated impurities. Techniques such as 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms in a molecule. Due to its lower sensitivity compared to MS, NMR typically requires the isolation of the impurity in milligram quantities, often achieved through preparative HPLC.

Probing Stability: The Role of Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool for understanding the intrinsic stability of dapagliflozin. By subjecting the API to harsh conditions, potential degradation pathways can be elucidated, and the resulting degradation products can be identified. This information is vital for developing stability-indicating analytical methods and for establishing appropriate storage conditions for the drug substance and product.

Common Stress Conditions for Dapagliflozin:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 1M HCl). Dapagliflozin has been shown to be susceptible to acid-catalyzed degradation.

-

Alkaline Hydrolysis: Treatment with a base (e.g., 1M NaOH).

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid or a solution of the API.

-

Photolytic Degradation: Exposing the API to UV or visible light.

The degradation products formed under these stress conditions are then analyzed using the techniques described above (HPLC, LC-MS, NMR) to identify their structures.

Known Process-Related Impurities and Degradation Products of Dapagliflozin

While a comprehensive, publicly available list of all possible process-related impurities is not feasible due to the proprietary nature of manufacturing processes, several key impurities have been reported in the scientific literature.

Table of Known Dapagliflozin Impurities:

| Impurity Name/Type | Potential Origin |

| Dapagliflozin α-anomer | Incomplete stereoselectivity during synthesis |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | Unreacted starting material |

| Benzylic Hydroxy Dapagliflozin | Oxidation of the benzylic methylene bridge |

| Oxo Dapagliflozin | Further oxidation of the benzylic hydroxy group |

| Desethyl Dapagliflozin | Cleavage of the ethyl ether linkage |

| Dimeric Impurities | Side reactions during organometallic coupling |

Note: In some studies, impurities have been designated with codes such as H, J, and K, which were found to exceed acceptable limits and were subsequently isolated and characterized. Without access to the specific proprietary data, their exact structures cannot be reproduced here, but this highlights the importance of thorough impurity profiling for each specific manufacturing process.

Regulatory Framework and Conclusion

The identification and control of process-related impurities in dapagliflozin are governed by the ICH Q3A(R2) guideline for new drug substances.[] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ICH Q3A(R2) Thresholds (for a maximum daily dose of ≤ 2g/day):

| Threshold | Level |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Any impurity present at or above the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment to ensure their safety.

References

-

(PDF) Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

ICH Q3A(R2) Impurities in new drug substances. (2006, October 25). European Medicines Agency. Retrieved January 24, 2026, from [Link]

-

Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

-

ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. (2024, October 31). Retrieved January 24, 2026, from [Link]

-

(PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

-

Dapagliflozin Hydroxy Impurity | 960404-86-8 - SynZeal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Dapagliflozin-impurities - Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation - iosrphr.org. (n.d.). Retrieved January 24, 2026, from [Link]

-

Dapagliflozin Hydroxy Impurity | CAS 1204222-85-4 - Veeprho. (n.d.). Retrieved January 24, 2026, from [Link]

-

Dapagliflozin Impurities - SynZeal. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Dapagliflozin Impurities | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. Dapagliflozin | 461432-26-8 [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Degradation Products and Formation Pathways of Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As with any pharmaceutical agent, ensuring its stability, safety, and efficacy is paramount. This technical guide provides a comprehensive exploration of the degradation products of dapagliflozin, delving into their formation mechanisms under various stress conditions. We will examine the impact of hydrolytic, oxidative, photolytic, and thermal stress on the molecular integrity of dapagliflozin. Furthermore, this guide will detail the advanced analytical methodologies requisite for the identification, separation, and characterization of these degradation products, in alignment with the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines. Through a synthesis of field-proven insights and technical accuracy, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of dapagliflozin stability and impurity profiling.

Introduction: The Imperative of Stability in Drug Development